Cas no 80300-09-0 (1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, (7R)-)

80300-09-0 structure
Product name:1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, (7R)-
1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, (7R)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, (7R)-
- (7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
- Lopac-H-140
- Lopac-H-8250
- Tocris-0529
- Tocris-1080
- BRD-K59765110-004-03-8
- BDBM50016777
- 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol ((R)-OH-DPAT)
- (R)-7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol
- NCGC00024986-01
- Lopac0_000638
- CHEMBL26998
- PDSP2_001693
- Q27181018
- 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol(8-OH-DPAT)
- SCHEMBL1682347
- (8-Hydroxyl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine
- CCG-204725
- NCGC00015493-01
- R-(+)-7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol
- 80300-09-0
- CHEBI:103846
- (r)-8-hydroxy-2-(di-n-propyl-amino)tetralin
- PDSP1_001710
- NCGC00015493-02
- ((R)-8-Hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-ammonium
- AKOS015966329
- NCGC00024986-08
- TQP0826
- 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol
- SDCCGSBI-0050618.P002
- NCGC00015493-03
- R(+)-8-OH-dpat
- DTXSID00424964
- (R)-8-Hydroxy-2-dipropylaminotetralin
- NCGC00024986-03
- (R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
- NCGC00024635-01
-
- Inchi: InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3/t14-/m1/s1
- InChI Key: ASXGJMSKWNBENU-CQSZACIVSA-N
- SMILES: CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O
Computed Properties
- Exact Mass: 247.19400
- Monoisotopic Mass: 247.193614421g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 23.5Ų
- Tautomer Count: 9
Experimental Properties
- Color/Form: White solid
- Solubility: H2O: >20 mg/mL
- PSA: 23.47000
- LogP: 3.37150
- Solubility: H2O:>20mg/ml
1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, (7R)- Related Literature
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
80300-09-0 (1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, (7R)-) Related Products
- 2171707-48-3(1-(4-amino-3,3-dimethylbutanoyl)azetidine-2-carboxamide)
- 321430-52-8(2-{1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-4-piperidinylidene}acetohydrazide)
- 2138811-42-2(2-Butenoic acid, 2-ethyl-3-(2-thienyl)-)
- 1538413-55-6((1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine)
- 2308408-94-6(N-cyano-4-fluoro-N-(5-methyloxolan-2-yl)methylaniline)
- 1333620-07-7(N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide)
- 895652-60-5(2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide)
- 444613-14-3(5-(Chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]thiazole)
- 2248404-09-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dimethyl-1-phenylcyclopropane-1-carboxylate)
- 55031-15-7(2-Ethyl-3,5(6)-dimethylpyrazine)
Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
CN Supplier
Bulk

Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

atkchemica
Gold Member
CN Supplier
Reagent

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk
